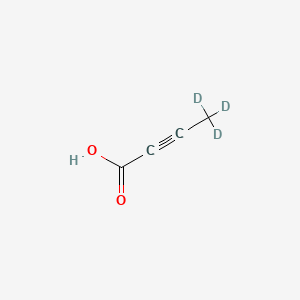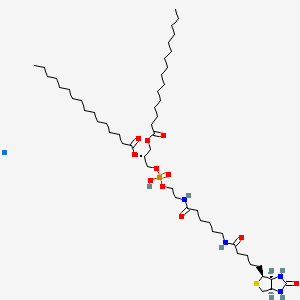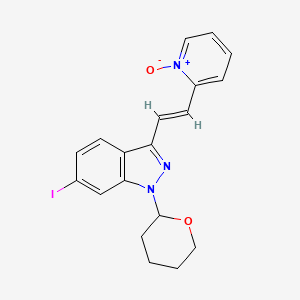
Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide is an intermediate compound in the synthesis of Axitinib N-Oxide, a metabolite of Axitinib. Axitinib is a tyrosine kinase inhibitor used in cancer therapy, particularly for the treatment of advanced renal cell carcinoma.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide involves multiple steps, starting from the precursor compoundsThe reaction conditions often involve the use of specific catalysts and reagents to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent control over reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the N-oxide functionality.
Substitution: The phenyl and indazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield higher oxidation state compounds, while substitution reactions can introduce different functional groups onto the phenyl or indazole rings.
Scientific Research Applications
Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential biological activities.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide involves its role as an intermediate in the synthesis of Axitinib N-Oxide. Axitinib N-Oxide, in turn, functions as a tyrosine kinase inhibitor by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3). This inhibition blocks angiogenesis, tumor growth, and metastasis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide include other intermediates and metabolites of Axitinib, such as:
Uniqueness
This compound is unique due to its specific structure and role as an intermediate in the synthesis of Axitinib N-Oxide. Its distinct chemical properties and reactivity make it valuable in the development of new therapeutic agents and chemical research.
Properties
Molecular Formula |
C19H18IN3O2 |
|---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
6-iodo-1-(oxan-2-yl)-3-[(E)-2-(1-oxidopyridin-1-ium-2-yl)ethenyl]indazole |
InChI |
InChI=1S/C19H18IN3O2/c20-14-7-9-16-17(10-8-15-5-1-3-11-22(15)24)21-23(18(16)13-14)19-6-2-4-12-25-19/h1,3,5,7-11,13,19H,2,4,6,12H2/b10-8+ |
InChI Key |
CEFYDFCCTOFCNE-CSKARUKUSA-N |
Isomeric SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)I)C(=N2)/C=C/C4=CC=CC=[N+]4[O-] |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)I)C(=N2)C=CC4=CC=CC=[N+]4[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Difluoromethyl)-N-{[3-(difluoromethyl)1-methyl-1H-pyrazol-4-yl]carbonyl}-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B13853203.png)
![(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B13853215.png)

![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-1-piperazinamine](/img/structure/B13853227.png)
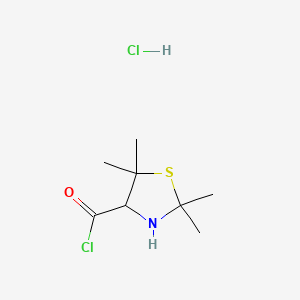
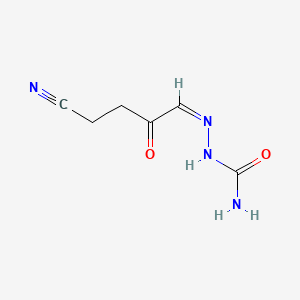
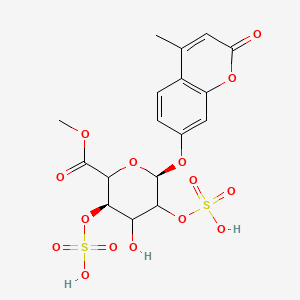
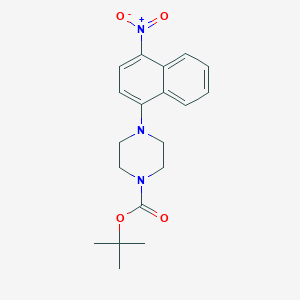
![Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13853248.png)


![1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole](/img/structure/B13853270.png)
